H-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

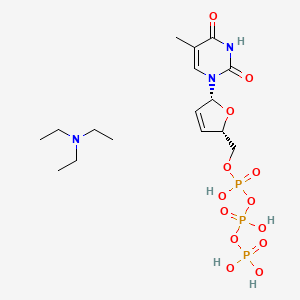

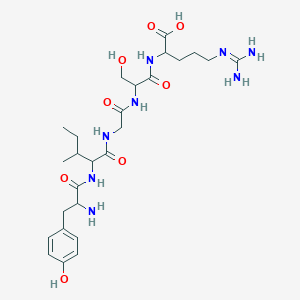

Tyr-Ile-Gly-Ser-Arg is a pentapeptide derived from the laminin B1 chain. It is a significant receptor binding site in laminin and plays a crucial role in cell adhesion, migration, and differentiation. This peptide sequence has been extensively studied for its biological activities, including its ability to inhibit tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Ile-Gly-Ser-Arg can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Tyr-Ile-Gly-Ser-Arg involves large-scale SPPS, which can be automated to produce significant quantities of the peptide. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tyr-Ile-Gly-Ser-Arg undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions are less common for this peptide but can involve the reduction of disulfide bonds if present.

Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the serine and arginine residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptide with substituted side chains.

Scientific Research Applications

Tyr-Ile-Gly-Ser-Arg has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Plays a role in cell adhesion, migration, and differentiation studies. It is used to investigate cell-matrix interactions and signal transduction pathways.

Medicine: Explored for its potential in cancer therapy due to its ability to inhibit tumor growth and metastasis. It is also used in regenerative medicine for promoting cell attachment and proliferation.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds to enhance cell adhesion and growth

Mechanism of Action

Tyr-Ile-Gly-Ser-Arg exerts its effects by binding to specific cell surface receptors, such as integrins. This binding activates downstream signaling pathways that regulate cell adhesion, migration, and differentiation. The peptide competes with laminin for the cell surface receptor, thereby inhibiting tumor growth and metastasis. It also influences the expression of various genes involved in cell survival and proliferation .

Comparison with Similar Compounds

Arg-Gly-Asp (RGD): Another peptide sequence involved in cell adhesion and migration. It binds to integrins and promotes cell attachment.

Ile-Lys-Val-Ala-Val (IKVAV): A peptide sequence that supports cell adhesion and differentiation, particularly in neural cells.

Arg-Tyr-Val-Val-Leu-Pro-Arg (RYVVLPR): A peptide sequence that enhances cell adhesion and growth.

Uniqueness of Tyr-Ile-Gly-Ser-Arg: Tyr-Ile-Gly-Ser-Arg is unique due to its specific binding to laminin receptors and its potent inhibitory effects on tumor growth and metastasis. Its ability to modulate cell adhesion and migration makes it a valuable tool in cancer research and regenerative medicine .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOGMBZGFFZBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

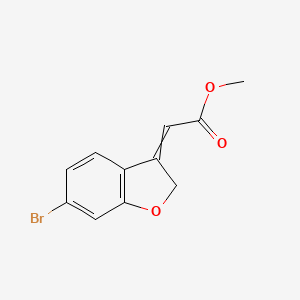

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)

![Platinum muriaticum [hpus]](/img/structure/B13401412.png)

![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)

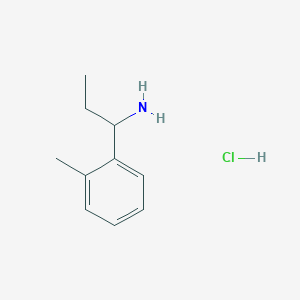

![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)